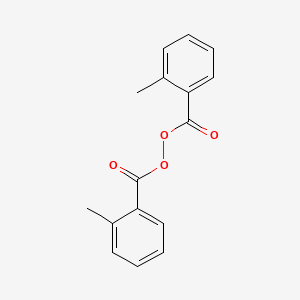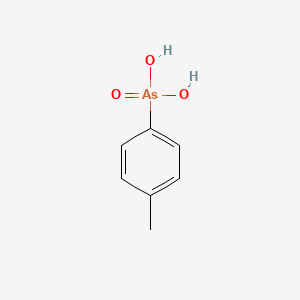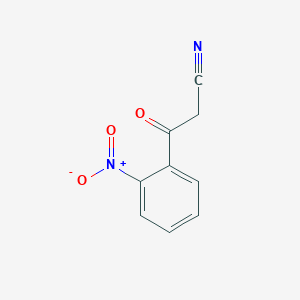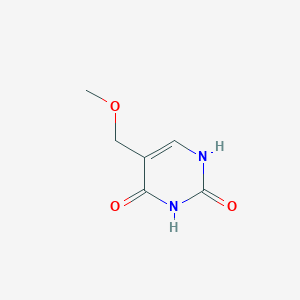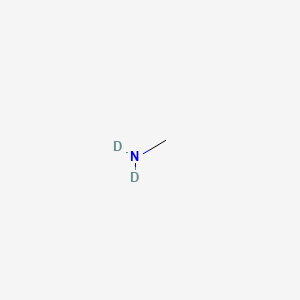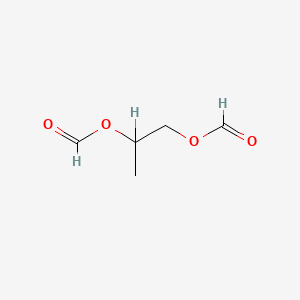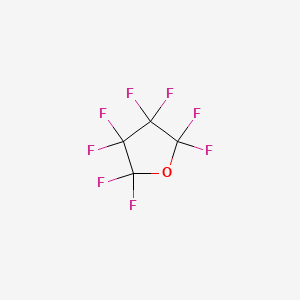
Octafluorotetrahydrofurane
Vue d'ensemble
Description
Octafluorotetrahydrofuran is a perfluorinated compound, meaning it is an organofluorine compound that lacks C-H bonds. This compound is known for its unique chemical and physical properties, which include high thermal stability, chemical inertness, and resistance to degradation. These properties make it valuable in various industrial and scientific applications.
Applications De Recherche Scientifique
Octafluorotetrahydrofuran has numerous scientific research applications due to its unique properties. In chemistry, it is used as a solvent for various reactions and as a reagent in the synthesis of other perfluorinated compounds. In biology and medicine, it is used in the development of drug delivery systems and as a contrast agent in imaging techniques. In industry, it is used in the production of high-performance materials, such as fluoropolymers and perfluorinated membranes .
Méthodes De Préparation
The synthesis of perfluoro(tetrahydrofuran) involves several synthetic routes and reaction conditions. One common method is the electrofluorination process, where the compound is produced by the electrochemical fluorination of tetrahydrofuran. This method involves the use of anhydrous hydrogen fluoride and a nickel anode. Another method involves the nucleophilic displacement reaction, where tetrahydrofuran is reacted with a perfluorinating agent under specific conditions to replace hydrogen atoms with fluorine atoms .
Analyse Des Réactions Chimiques
Octafluorotetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, in oxidation reactions, perfluoro(tetrahydrofuran) can be oxidized to form perfluorinated carboxylic acids. In substitution reactions, nucleophiles can replace fluorine atoms in the compound to form various derivatives .
Mécanisme D'action
The mechanism of action of perfluoro(tetrahydrofuran) involves its interaction with molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα, which plays a role in regulating lipid metabolism and inflammation. Other putative mechanisms include mitochondrial dysfunction, oxidative stress, and interference with protein binding .
Comparaison Avec Des Composés Similaires
Octafluorotetrahydrofuran can be compared with other perfluorinated compounds, such as perfluorooctanoic acid, perfluorooctane sulfonate, and perfluorinated ethers. While all these compounds share similar properties, such as high thermal stability and chemical inertness, perfluoro(tetrahydrofuran) is unique due to its cyclic structure, which imparts different reactivity and solubility characteristics. This uniqueness makes it particularly valuable in specific applications where other perfluorinated compounds may not be suitable .
Similar Compounds::- Perfluorooctanoic acid
- Perfluorooctane sulfonate
- Perfluorinated ethers
- Perfluorinated alkyl halides
- Perfluorinated carboxylic acids
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(6)2(7,8)4(11,12)13-3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOZRAZSBQVQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC1(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074329 | |
| Record name | Perfluoro(oxacyclopentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773-14-8 | |
| Record name | Perfluorotetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,2,3,3,4,4,5,5-octafluorotetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro(oxacyclopentane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluorotetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



